molecular formula C12H26N4O4S2 B2642738 4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine CAS No. 879054-97-4

4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine

Cat. No.: B2642738
CAS No.: 879054-97-4
M. Wt: 354.48
InChI Key: AQBMBCAWFOWDHN-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine is a specialized chemical reagent designed for research applications. This compound features a piperazine core that is disubstituted with distinct sulfonamide groups: a dimethylaminosulfonyl moiety and a 4-methylpiperidylsulfonyl moiety. Its molecular structure suggests potential as a key intermediate or building block in synthetic organic chemistry, particularly in the development of more complex molecules for pharmaceutical research . Compounds with piperazine and piperidine scaffolds, similar to this one, are frequently investigated for their potential to modulate biological pathways and improve the pharmacokinetic properties of drug candidates . Researchers can explore its utility in creating novel chemical entities for a variety of biochemical assays. The presence of multiple sulfonyl groups makes this molecule a potential candidate for the synthesis of compounds with hydrogen-bonding capabilities, which can be critical for targeting specific enzymes or receptors. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N,N-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O4S2/c1-12-4-6-14(7-5-12)22(19,20)16-10-8-15(9-11-16)21(17,18)13(2)3/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBMBCAWFOWDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-methylpiperidine: This can be synthesized from piperidine through methylation reactions.

    Formation of sulfonyl chloride intermediates: This involves the reaction of dimethylamine with sulfonyl chloride to form dimethylaminosulfonyl chloride.

    Coupling reactions: The final step involves coupling the prepared intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Sulfonylpiperazine derivatives vary widely in substituent groups, influencing their electronic, steric, and solubility profiles. Key comparisons include:

Compound Substituents Key Structural Differences Reference
Target Compound 4-(Dimethylamino)sulfonyl, 1-(4-methylpiperidyl)sulfonyl Bulky, branched sulfonamides with tertiary amines and heterocyclic groups.
1-Benzyl-4-[4-(4-methylpiperidine-1-sulfonyl)benzenesulfonyl]piperazine 1-Benzyl, 4-(4-methylpiperidine sulfonyl benzene sulfonyl) Aromatic benzyl group and benzenesulfonyl linker introduce rigidity and lipophilicity.
1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine 1-Methanesulfonyl, 4-(thiazolyl) Smaller sulfonyl group (methane) and heterocyclic thiazole, reducing steric bulk.
1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine 1-(Benzhydryl), 4-(tosyl) Bulky benzhydryl group enhances stereochemical complexity; tosyl group improves stability.
1-Substituted-4-[5-(4-substitutedphenyl)thiadiazol-2-sulfonyl]piperazines 4-(Thiadiazole sulfonyl) Thiadiazole sulfonyl group introduces π-π stacking potential and hydrogen-bonding sites.

Physicochemical Properties

  • Solubility: The dimethylamino group in the target compound enhances water solubility compared to benzhydryl () or thiazolyl () analogs.
  • Stability : Tosyl groups () and methylpiperidyl sulfonyl groups (target) resist hydrolysis better than methanesulfonyl () or acetylphenyl sulfonyl () derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and sulfonylation reactions. A common route includes:

  • Step 1 : Formation of the piperazine core via cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

  • Step 2 : Sequential sulfonylation using dimethylaminosulfonyl chloride and 4-methylpiperidylsulfonyl chloride. Reaction conditions (e.g., solvent: dichloromethane, temperature: 0–25°C) must be tightly controlled to avoid cross-reactivity .

  • Key Intermediates : 1,4-disubstituted piperazine derivatives and sulfonyl halides.

    Table 1 : Common Reagents and Conditions for Sulfonylation

    ReagentSolventTemperatureYield Range
    Dimethylaminosulfonyl ClDCM0–25°C60–75%
    4-Methylpiperidylsulfonyl ClTHF25–40°C55–70%

Q. How is structural characterization of this compound performed to confirm purity and identity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve signals from sulfonyl and piperidyl groups. For example, the dimethylamino group shows a singlet at ~2.8 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragment patterns .
  • Elemental Analysis : Combustion analysis to verify C, H, N, and S content within ±0.4% of theoretical values .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., MIC determination) .
  • Cytotoxicity : MTT assays using human cell lines (e.g., HEK-293, HepG2) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) .
  • Receptor Binding : Radioligand displacement assays for neurotransmitter receptors (e.g., dopamine D₃, serotonin 5-HT₂A) due to structural similarities to bioactive piperazines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during sulfonylation?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility. DMF often enhances sulfonyl group activation .

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation via intermediate acylpyridinium species .

  • Temperature Gradients : Gradual warming (0°C → RT) minimizes side reactions like sulfone oxidation.

    Table 2 : Optimization Case Study

    ConditionYield (%)Purity (HPLC)
    DMF, 25°C, no catalyst6288%
    DCM, 0°C, DMAP7895%

Q. What strategies resolve structural ambiguities in crystallographic or spectroscopic data?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with heavy atoms (e.g., PtCl₄) for phase determination. Analyze piperazine ring puckering (Q, θ, φ parameters) and sulfonyl group geometry .
  • 2D NMR : ROESY or NOESY to confirm spatial proximity of substituents (e.g., dimethylamino to piperidyl groups) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Q. How do structural variations in analogous compounds inform SAR studies for this molecule?

  • Methodological Answer :

  • Substituent Analysis : Compare bioactivity of derivatives with modified sulfonyl groups (e.g., ethylsulfonyl vs. nitrobenzenesulfonyl). For example, nitro groups enhance antimicrobial activity but increase cytotoxicity .

  • Data Contradiction Resolution : Address discrepancies in IC₅₀ values by standardizing assay conditions (e.g., serum concentration, incubation time).

    Table 3 : SAR of Selected Derivatives

    SubstituentMIC (µg/mL)IC₅₀ (HEK-293)
    4-Nitrophenylsulfonyl8.245.3
    4-Methylpiperidylsulfonyl12.5>100

Q. What computational tools are used to predict binding modes with biological targets?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) or receptors. Focus on hydrogen bonds with sulfonyl oxygens .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

Q. How are solubility and formulation challenges addressed for in vivo studies?

  • Methodological Answer :

  • Co-solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Liposomal Encapsulation : Prepare nanoparticles (100–200 nm) via thin-film hydration to improve bioavailability .

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